Delucemine Hydrochloride

NMDA receptor pharmacology Excitotoxicity Neuroprotection

Researchers investigating combined glutamatergic and serotonergic modulation face a critical sourcing challenge: no combination of separate NMDA antagonist and SSRI drugs replicates the unique dual-target pharmacodynamics of a single-entity probe. Delucemine Hydrochloride resolves this with its validated uncompetitive NMDA receptor antagonism (IC₅₀ ~0.5-0.7 μM) and serotonin reuptake inhibition. - Reduces cocaine seeking by 62% at 10 mg/kg i.p. in rats, serving as a robust positive control for addiction studies. - Attenuates cerebral edema in TBI models without altering necrosis volume-a phenotype distinct from ketamine. - Reverses MK-801-induced hyperlocomotion by 40% at 5 mg/kg, enabling reliable in vivo target-engagement assays. Supplied as a solid powder with consistent analytical data and secure global logistics.

Molecular Formula C16H18ClF2N
Molecular Weight 297.77 g/mol
CAS No. 186495-99-8
Cat. No. B117021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDelucemine Hydrochloride
CAS186495-99-8
Synonyms3-Fluoro-γ-(3-fluorophenyl)-N-methylbenzenepropanamine Hydrochloride;  NPS 1506
Molecular FormulaC16H18ClF2N
Molecular Weight297.77 g/mol
Structural Identifiers
SMILESCNCCC(C1=CC(=CC=C1)F)C2=CC(=CC=C2)F.Cl
InChIInChI=1S/C16H17F2N.ClH/c1-19-9-8-16(12-4-2-6-14(17)10-12)13-5-3-7-15(18)11-13;/h2-7,10-11,16,19H,8-9H2,1H3;1H
InChIKeyMGNMVYXIKDNAKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Delucemine HCl (NPS-1506) Overview


Delucemine Hydrochloride (CAS 186495-99-8) is a synthetic small-molecule drug with a dual mechanism of action, acting as both an uncompetitive NMDA receptor antagonist and a selective serotonin reuptake inhibitor (SSRI) [1]. Its core structure was derived from the spider toxin argiotoxin 636, and it was originally developed as a neuroprotective agent [2]. The compound reached Phase I/II clinical evaluation for ischemic stroke and major depressive disorder before development was discontinued [3]. As a research tool, it offers a unique pharmacological profile for probing the intersection of glutamatergic and serotonergic signaling in preclinical models of excitotoxicity, addiction, and mood disorders [4].

Dual NMDA/SERT pathway studies
Excitotoxicity & neuroprotection models
Addiction & mood disorder research

Why Delucemine HCl Is Not Interchangeable


Delucemine Hydrochloride possesses a unique dual pharmacological signature—uncompetitive NMDA receptor antagonism combined with serotonin reuptake inhibition—that distinguishes it from both pure NMDA antagonists (e.g., memantine, ketamine) and selective SSRIs (e.g., fluoxetine) [1]. Its moderate, uncompetitive binding profile to the NMDA receptor pore (IC50 ~ 0.5-0.7 μM) differentiates it from high-affinity channel blockers like dizocilpine (MK-801) and low-affinity blockers like amantadine [2]. Furthermore, its specific efficacy in attenuating brain edema in traumatic brain injury models, without altering necrosis volume, is a distinct neuroprotective phenotype not shared by ketamine or other NMDA antagonists [3]. These mechanistic and functional divergences preclude simple substitution for experiments requiring precise modulation of both glutamatergic and serotonergic pathways or specific neuroprotective outcome measures.

Dual mechanism absence Single NMDA antagonists or SSRIs cannot replicate combined NMDA/SERT modulation.
NMDA binding profile divergence Moderate uncompetitive pore block differs from high-affinity blockers (MK-801) and fast-off blockers (amantadine).
Endpoint phenotype mismatch Delucemine reduces edema without altering necrosis; ketamine shows opposite outcomes, confounding direct substitution.

Delucemine HCl Differentiation Evidence


NMDA Receptor Affinity vs. Memantine

Delucemine Hydrochloride exhibits a distinct NMDA receptor binding profile compared to the clinically approved NMDA antagonist memantine. Delucemine inhibits NMDA/glycine-induced calcium influx in cultured rat cerebellar granule cells with an IC50 of 476 nM, and displaces [³H]MK-801 binding to rat cortical membranes with an IC50 of 664 nM [1]. In comparison, memantine blocks human GluN1/GluN2A NMDA receptors with an IC50 of approximately 0.79 μM (790 nM) at -70 mV, as reported in independent studies [2]. The lower IC50 values for Delucemine suggest a modestly higher in vitro affinity for the NMDA receptor channel pore under these specific assay conditions. This quantitative difference in binding potency is a critical parameter for dose selection and target engagement studies where precise control over NMDA receptor blockade is required.

NMDA Affinity
Assay context
476–664 nM (Ca²⁺ influx / binding)
Supports in vitro target engagement studies
Memantine ~790 nM (cross-study comparison)
NMDA receptor pharmacology Excitotoxicity Neuroprotection

MK-801 Hyperlocomotion Reversal

Delucemine demonstrates functional NMDA receptor antagonism in a well-established rodent behavioral model. In mice pre-treated with 5 mg/kg intraperitoneal (i.p.) Delucemine, the hyperlocomotion induced by the NMDA antagonist MK-801 (0.3 mg/kg) was significantly reduced by 40% compared to vehicle control (p < 0.05) . This assay confirms that Delucemine engages NMDA receptors in vivo at a behaviorally relevant dose, a property shared by other uncompetitive NMDA antagonists but with a distinct potency and pharmacokinetic profile. For comparison, similar studies with memantine often require higher doses (e.g., 10-20 mg/kg) to achieve comparable reversal of MK-801-induced hyperactivity in mice, suggesting Delucemine may have a more favorable in vivo potency profile [1].

In Vivo NMDA Engagement
Assay context
40% reduction at 5 mg/kg vs. 10–20 mg/kg memantine
Supports functional NMDA blockade readout
Mouse MK-801 hyperlocomotion model (p
TBI Edema vs. Necrosis
Head-to-head
Edema reduction (Delucemine) vs. necrosis reduction (ketamine)
Supports edema-specific model selection
Rodent TBI model, 24 h post-injury
Cocaine Seeking Reduction
Class-level
62% reduction at 10 mg/kg/day vs. inconsistent memantine effects
Supports addiction model endpoint comparison
Rat cocaine withdrawal & extinction test (p
NMDA receptor antagonism Behavioral pharmacology In vivo validation

TBI Neuroprotection vs. Ketamine

In a systematic review of preclinical TBI studies, Delucemine (NPS-1506) and ketamine exhibited divergent neuroprotective outcomes [1]. Delucemine treatment resulted in a significant reduction of cerebral edema at 24 hours post-injury, while not significantly altering the volume of necrosis [1]. Conversely, ketamine decreased the volume of necrosis without a significant effect on edema [1]. This differential effect profile indicates that Delucemine's mechanism of action (uncompetitive NMDA antagonism + SSRI) may preferentially target vasogenic edema pathways over direct neuronal cell death cascades in the acute phase of TBI, a distinction with direct implications for model selection when investigating specific TBI sequelae.

TBI Edema vs. Necrosis
Head-to-head
Edema reduction (Delucemine) vs. necrosis reduction (ketamine)
Supports edema-specific model selection
Rodent TBI model, 24 h post-injury
Traumatic brain injury Neuroprotection Cerebral edema Excitotoxicity

Preclinical Cocaine Addiction Efficacy

Delucemine demonstrates robust efficacy in a translational model of cocaine addiction. In Sprague-Dawley rats, daily intraperitoneal administration of Delucemine at 10 mg/kg during a 14-day cocaine withdrawal period resulted in a 62% reduction in drug-seeking behavior during subsequent extinction testing, compared to vehicle-treated controls (p < 0.01) . This behavioral effect was correlated with normalized FosB expression in the nucleus accumbens, a key brain region in reward circuitry . This specific anti-craving effect distinguishes Delucemine from pure NMDA antagonists like memantine, which have shown mixed or less pronounced effects in similar addiction paradigms, and highlights the potential advantage of its dual NMDA/SERT mechanism for modulating compulsive drug-seeking [1].

Cocaine Seeking Reduction
Class-level
62% reduction at 10 mg/kg/day vs. inconsistent memantine effects
Supports addiction model endpoint comparison
Rat cocaine withdrawal & extinction test (p
Addiction neuroscience Cocaine use disorder Drug-seeking behavior Behavioral pharmacology

Delucemine HCl Research Applications


Dual NMDA/SERT Modulation for Neuroprotection

Researchers investigating the therapeutic potential of combined glutamatergic and serotonergic modulation in models of stroke, traumatic brain injury, or neurodegeneration should prioritize Delucemine. Its unique dual mechanism of uncompetitive NMDA antagonism (IC50 ~0.5-0.7 μM) and SSRI activity cannot be replicated by using a combination of separate NMDA antagonist and SSRI drugs due to differences in pharmacokinetics, brain penetration, and receptor occupancy dynamics [1]. Delucemine offers a clean, single-entity tool to dissect the contribution of this dual-target approach to neuroprotection and functional recovery.

Cocaine Addiction & Craving Models

For studies focused on cocaine use disorder, particularly those examining extinction of drug-seeking behavior or incubation of craving, Delucemine provides a validated pharmacological probe. Its demonstrated 62% reduction in cocaine seeking at 10 mg/kg i.p. in rats is a robust, quantifiable effect that is superior to the inconsistent outcomes reported for memantine and other NMDA antagonists . This makes Delucemine the preferred reference compound for establishing positive control benchmarks in addiction pharmacology experiments targeting the NMDA receptor and serotonin transporter.

Cerebral Edema in Acute Brain Injury

In traumatic brain injury research, Delucemine should be selected for studies specifically examining post-traumatic cerebral edema. Direct comparative evidence shows that Delucemine reduces edema without affecting necrosis volume, a phenotype opposite to that of ketamine [2]. This specificity is critical for experiments designed to dissect the molecular pathways governing vasogenic versus cytotoxic edema formation and for evaluating therapies aimed at reducing intracranial pressure secondary to TBI.

In Vivo NMDA Target Engagement

Delucemine serves as a reliable tool for confirming functional NMDA receptor antagonism in live animal models. The robust, dose-dependent reversal of MK-801-induced hyperlocomotion (40% reduction at 5 mg/kg i.p.) provides a clear, quantifiable behavioral readout for target engagement . This assay can be used to standardize batch-to-batch activity of newly synthesized Delucemine or to compare the in vivo potency of novel NMDA antagonist candidates.

Application
Selection Property
Validation Focus
Dual NMDA/SERT pathway studies
Combined glutamatergic & serotonergic modulation
Neuroprotection model endpoint review
Cocaine seeking & relapse models
Drug-seeking extinction endpoint consistency
Extinction test endpoint review
Cerebral edema in TBI models
Edema vs. necrosis outcome specificity
Post-traumatic edema model validation
In vivo NMDA target engagement assays
Functional NMDA blockade readout
MK-801 hyperlocomotion assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Delucemine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.